

In-Depth Technical Guide: SID 26681509 Quarterhydrate for Parasitology Research

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Compound of Interest

Compound Name: SID 26681509 quarterhydrate

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Introduction

SID 26681509 quarterhydrate is a potent, reversible, and competitive inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2][3][4][5] This small molecule has garnered significant interest in the field of parasitology due to its demonstrated efficacy against *Plasmodium falciparum*, the causative agent of malaria, and *Leishmania major*, a protozoan parasite responsible for leishmaniasis.[1][2][6][7] This technical guide provides a comprehensive overview of **SID 26681509 quarterhydrate**, including its biochemical properties, inhibitory activity, proposed mechanisms of action against parasitic targets, and detailed experimental protocols for its evaluation.

Biochemical and Pharmacological Profile

SID 26681509 is a thiocarbazate that exhibits slow-binding and slowly reversible competitive inhibition of human cathepsin L.[1][6][7] Its potency is time-dependent, with the IC₅₀ value decreasing significantly after pre-incubation with the enzyme.[6][7][8]

Chemical Properties

Property	Value
Molecular Formula	C ₂₇ H ₃₃ N ₅ O ₅ S·1/4H ₂ O
Molecular Weight	544.16
CAS Number	958772-66-2
Solubility	Soluble in DMSO and ethanol.[9]

Quantitative Inhibitory Activity

The inhibitory potency of SID 26681509 has been characterized against its primary target, human cathepsin L, as well as against various parasites and other related proteases.

Table 1: Inhibitory Activity of SID 26681509 against Human Cathepsin L

Parameter	Condition	Value
IC ₅₀	No pre-incubation	56 nM[1][2][6][7]
IC ₅₀	1-hour pre-incubation	7.5 ± 1.0 nM[6][8]
IC ₅₀	2-hour pre-incubation	4.2 ± 0.6 nM[6][8]
IC ₅₀	4-hour pre-incubation	1.0 ± 0.5 nM[1][6][7]
K _i	-	0.89 nM[2][7][10]
K _{on}	-	24,000 M ⁻¹ s ⁻¹ [2][7][10]
k _{off}	-	2.2 x 10 ⁻⁵ s ⁻¹ [2][7][10]

Table 2: Anti-parasitic Activity of SID 26681509

Parasite	Assay Type	IC ₅₀
Plasmodium falciparum	In vitro propagation	15.4 μM[1][2][6][7]
Leishmania major	Promastigote toxicity	12.5 μM[1][2][6][7]

Table 3: Selectivity Profile of SID 26681509 against Other Proteases

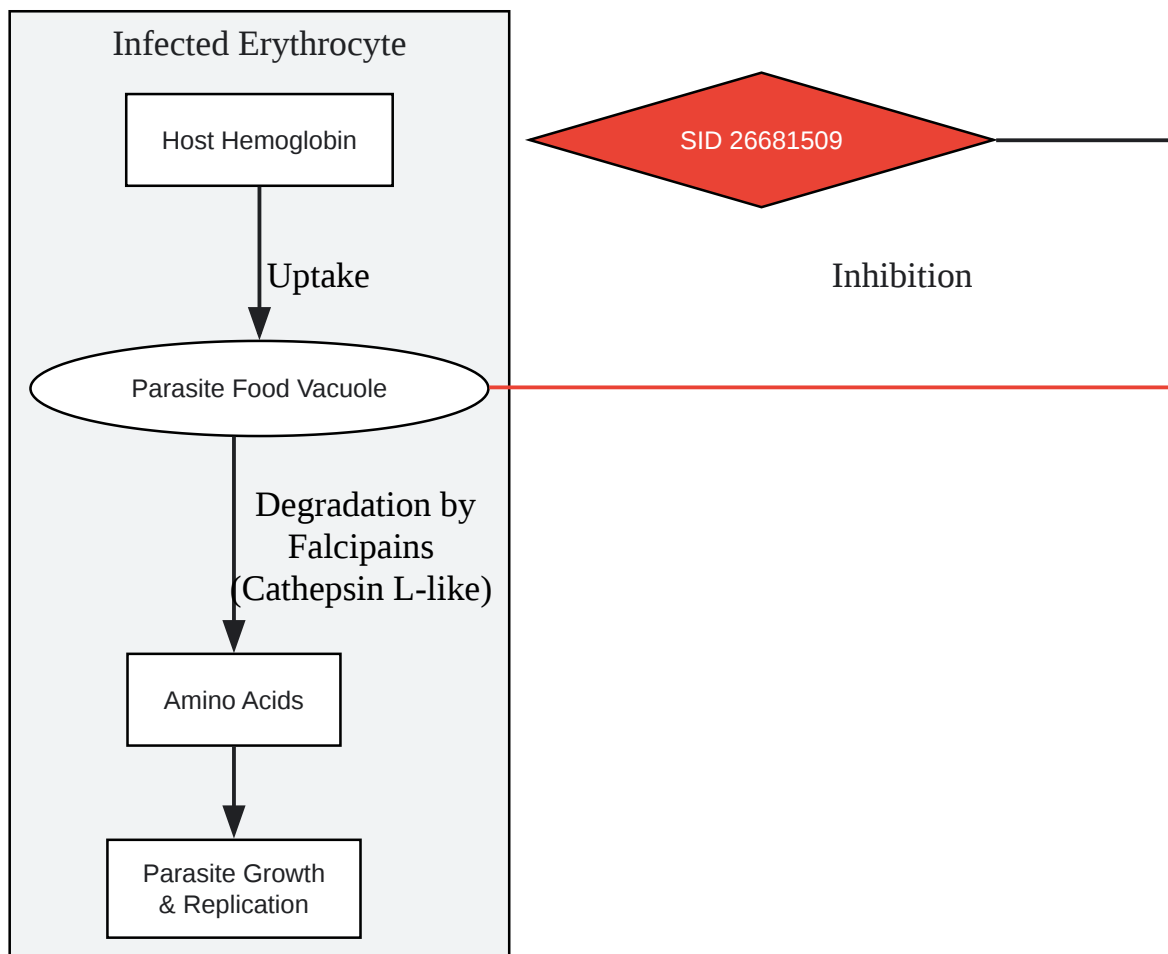
Protease	IC ₅₀ (after 1 hour)
Papain	618 nM to 8.442 μM[1][2][10]
Cathepsin B	618 nM to 8.442 μM[1][2][10]
Cathepsin K	618 nM to 8.442 μM[1][2][10]
Cathepsin S	618 nM to 8.442 μM[1][2][10]
Cathepsin V	0.5 μM[1][2][10]
Cathepsin G	No inhibitory activity[1][2][3][9]

Mechanism of Action in Parasites

The anti-parasitic activity of SID 26681509 is attributed to its inhibition of cathepsin L-like cysteine proteases, which are crucial for the survival and pathogenesis of both *Plasmodium falciparum* and *Leishmania major*.

Inhibition of *Plasmodium falciparum*

In *P. falciparum*, the primary target of SID 26681509 is believed to be the falcipains, a family of cathepsin L-like cysteine proteases located in the parasite's food vacuole. These enzymes are essential for the degradation of host hemoglobin, which serves as the primary source of amino acids for the parasite. By inhibiting falcipains, SID 26681509 disrupts this vital nutritional pathway, leading to parasite death.

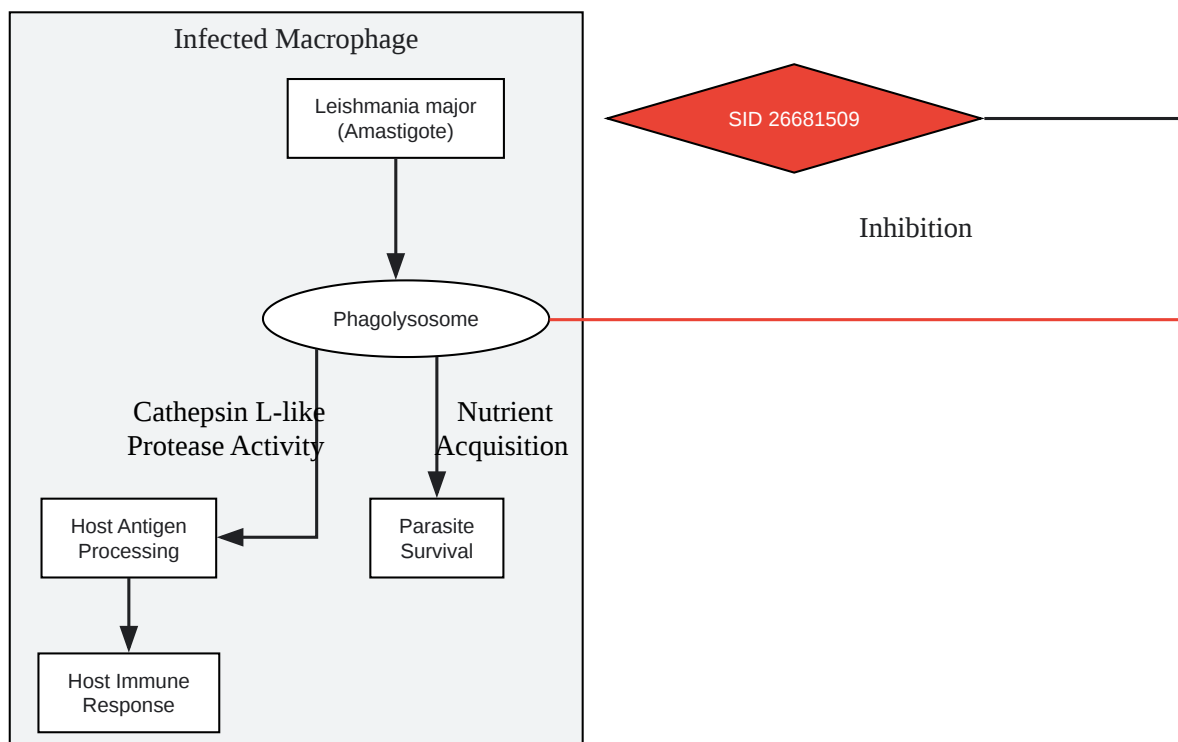


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Fig. 1: Proposed mechanism of SID 26681509 action against P. falciparum.

Inhibition of Leishmania major

In *Leishmania major*, cathepsin L-like proteases play a critical role in the processing of host antigens within the phagolysosomes of infected macrophages. This process is essential for the presentation of parasite antigens to the host's immune system. By inhibiting these proteases, SID 26681509 may modulate the host immune response, potentially hindering the parasite's ability to establish and maintain infection. Additionally, these proteases are involved in parasite nutrition and survival within the host cell.



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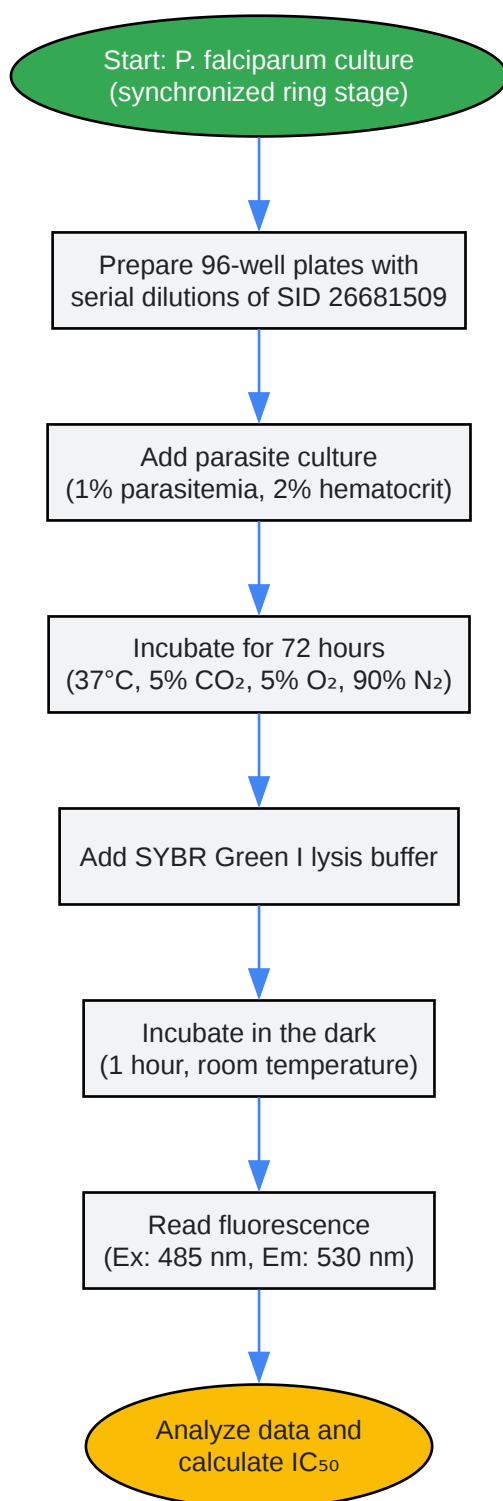
Fig. 2: Proposed mechanism of SID 26681509 action against L. major.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of **SID 26681509 quarterhydrate** against *P. falciparum* and *L. major*, as well as for assessing its enzymatic inhibition of cathepsin L.

Protocol 1: In Vitro Anti-plasmodial Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the drug susceptibility of *P. falciparum*.



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Fig. 3: Workflow for P. falciparum SYBR Green I drug susceptibility assay.

Materials:

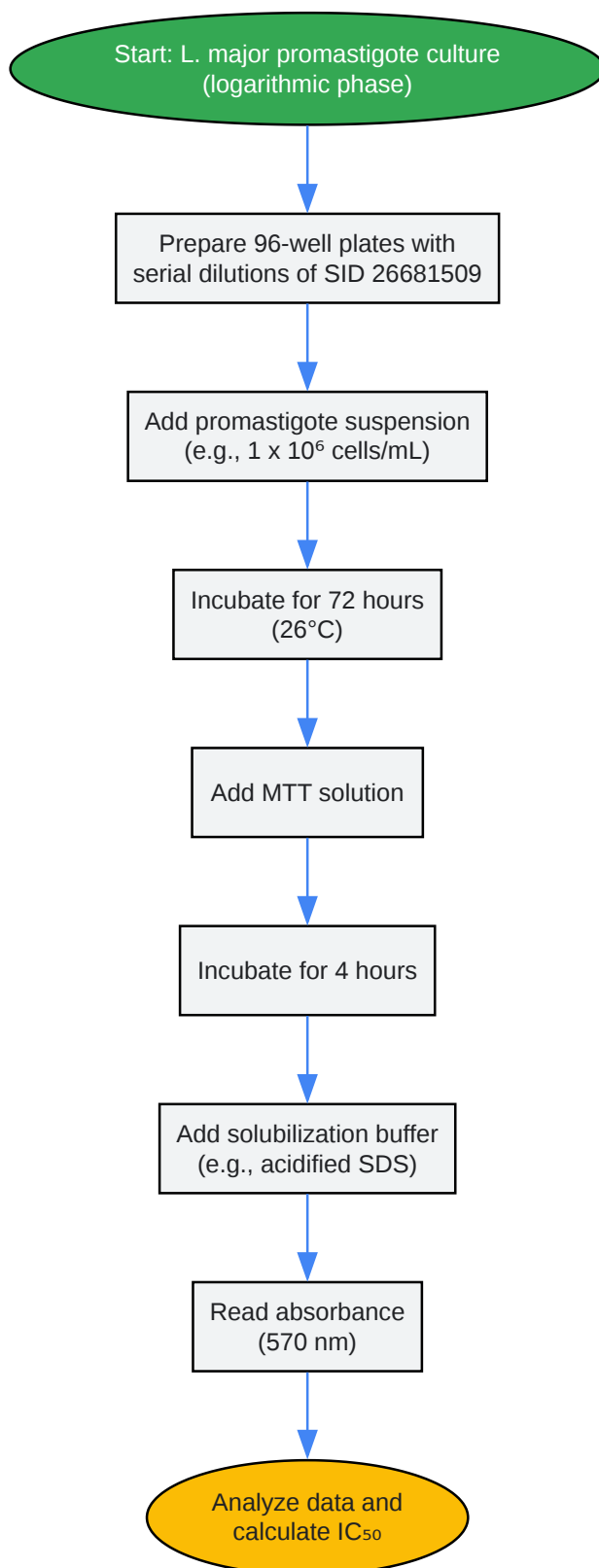
- *P. falciparum* culture (synchronized to the ring stage)
- Complete RPMI 1640 medium supplemented with human serum or Albumax
- Human erythrocytes
- **SID 26681509 quarterhydrate** stock solution (in DMSO)
- 96-well black, clear-bottom microplates
- SYBR Green I nucleic acid stain
- Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of SID 26681509 in complete medium in the 96-well plate. Include a drug-free control and a background control (uninfected erythrocytes).
- Add the synchronized *P. falciparum* culture (final parasitemia of 1% and final hematocrit of 2%) to each well.
- Incubate the plates for 72 hours in a humidified, gas-controlled incubator (37°C, 5% CO₂, 5% O₂, 90% N₂).
- After incubation, add SYBR Green I lysis buffer to each well.
- Incubate the plates in the dark at room temperature for 1 hour.
- Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Subtract the background fluorescence and calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: In Vitro Anti-leishmanial Susceptibility Testing using MTT Assay

This protocol is based on the colorimetric MTT assay to assess the viability of L. major promastigotes.



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